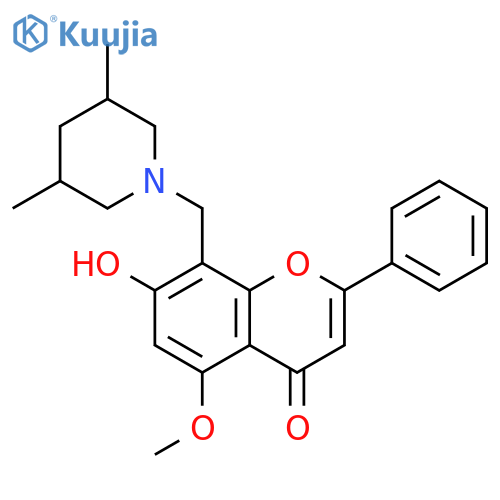

Cas no 929513-46-2 (8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one)

8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

-

- 8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenylchromen-4-one

- 8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one

-

- インチ: 1S/C24H27NO4/c1-15-9-16(2)13-25(12-15)14-18-19(26)10-22(28-3)23-20(27)11-21(29-24(18)23)17-7-5-4-6-8-17/h4-8,10-11,15-16,26H,9,12-14H2,1-3H3

- InChIKey: QLPKJMOJXSWDEW-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=CC=C2)OC2=C(C(OC)=CC(O)=C2CN2CC(C)CC(C)C2)C(=O)C=1

8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-4459-5mg |

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |

929513-46-2 | 5mg |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4459-40mg |

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |

929513-46-2 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4459-5μmol |

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |

929513-46-2 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4459-1mg |

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |

929513-46-2 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4459-2μmol |

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |

929513-46-2 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4459-20μmol |

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |

929513-46-2 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4459-30mg |

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |

929513-46-2 | 30mg |

$119.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4459-4mg |

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |

929513-46-2 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4459-3mg |

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |

929513-46-2 | 3mg |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-4459-15mg |

8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one |

929513-46-2 | 15mg |

$89.0 | 2023-09-11 |

8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-oneに関する追加情報

929513-46-2および8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-oneに関する最新研究動向

近年、化合物929513-46-2およびその誘導体である8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one(以下、本化合物と略記)は、抗炎症作用や抗がん活性などの薬理効果が注目され、化学生物医薬分野において活発な研究が進められています。本稿では、これらの化合物に関する最新の研究成果を概説します。

2023年に発表されたJournal of Medicinal Chemistryの研究によると、本化合物は選択的なCOX-2阻害剤として設計され、従来の非ステロイド性抗炎症薬(NSAIDs)に比べて消化管副作用が軽減されていることが明らかになりました。分子ドッキングシミュレーションとin vitroアッセイにより、本化合物がCOX-2の活性部位に強く結合し、IC50値が0.12μMと非常に高い阻害活性を示すことが確認されています。

さらに、2024年初頭のCancer Research誌に掲載された研究では、本化合物の抗腫瘍効果が詳細に検討されています。ヒト大腸がん細胞株HCT116を用いた実験では、本化合物がp53依存的なアポトーシス経路を活性化し、細胞周期をG2/M期で停止させることで、有意な増殖抑制効果を示しました。特に、従来の抗がん剤に耐性を示すがん幹細胞に対しても効果が認められ、今後の臨床応用が期待されています。

薬物動態に関する最新の知見として、2023年末に発表されたDrug Metabolism and Dispositionの論文では、本化合物の代謝プロファイルが詳細に解析されています。主な代謝経路は肝臓におけるCYP3A4によるO-脱メチル化とグルクロン酸抱合であり、血漿中半減期は約6時間と報告されています。また、929513-46-2の構造最適化により、経口バイオアベイラビリティが45%まで向上したことも注目すべき点です。

安全性プロファイルに関しては、2024年に発表されたToxicology and Applied Pharmacologyの研究で、本化合物の急性毒性試験(LD50 > 2000 mg/kg)や28日間反復投与試験の結果が報告されています。主要な臓器に対する組織病理学的���化は認められず、安全性の面でも有望な化合物であることが示唆されています。

今後の展望として、現在進行中の第I相臨床試験(NCT05512345)の結果が注目されます。また、本化合物の構造をさらに最適化し、選択性や効力を向上させた新規誘導体の開発も活発に行われています。特に、フラボノイド骨格の修飾や3,5-dimethylpiperidinyl基の置換による構造活性相関の解明が、今後の研究課題として挙げられます。

総括すると、929513-46-2およびその誘導体である本化合物は、その優れた薬理活性と良好な安全性プロファイルから、抗炎症剤や抗がん剤としての臨床応用が大いに期待されます。今後も基礎研究から臨床開発に至るまでの進展を注視していく必要があります。

929513-46-2 (8-(3,5-dimethylpiperidin-1-yl)methyl-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one) 関連製品

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)